molecular formula C23H22N4O6S B14949685 4-(3-{[{(2E)-2-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinyl}(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid

4-(3-{[{(2E)-2-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinyl}(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B14949685
M. Wt: 482.5 g/mol
InChI Key: YKHVUZBACUBZFM-DHRITJCHSA-N
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Description

4-(3-{[{2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzodioxole moiety, a hydrazino group, and a pyrrolidinyl benzoic acid structure, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[{2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID involves multiple steps:

    Formation of the Benzodioxole Moiety: This step typically involves the cyclization of catechol with formaldehyde.

    Hydrazino Group Introduction: The hydrazino group is introduced through a reaction with hydrazine hydrate.

    Pyrrolidinyl Benzoic Acid Formation: This involves the reaction of succinic anhydride with aniline to form the pyrrolidinyl benzoic acid structure.

    Final Coupling Reaction: The final step involves coupling the benzodioxole moiety with the pyrrolidinyl benzoic acid structure under specific reaction conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.

    Purification steps: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the hydrazino group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the hydrazino group can yield amines.

    Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-{[{2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-{[{2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-{[{2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]HYDRAZINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID: is similar to other compounds with benzodioxole or pyrrolidinyl benzoic acid structures.

Uniqueness

    Structural Uniqueness: The combination of benzodioxole, hydrazino, and pyrrolidinyl benzoic acid moieties makes it unique.

    Functional Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other similar compounds.

Properties

Molecular Formula

C23H22N4O6S

Molecular Weight

482.5 g/mol

IUPAC Name

4-[3-[(E)-N'-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C23H22N4O6S/c1-13(2-3-14-4-9-17-18(10-14)33-12-32-17)25-26-23(24)34-19-11-20(28)27(21(19)29)16-7-5-15(6-8-16)22(30)31/h4-10,19H,2-3,11-12H2,1H3,(H2,24,26)(H,30,31)/b25-13+

InChI Key

YKHVUZBACUBZFM-DHRITJCHSA-N

Isomeric SMILES

C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)/CCC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)CCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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